
N-(2-methoxycyclohexyl)-3,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxycyclohexyl)-3,4-dimethylaniline is a methylbenzene.
Wissenschaftliche Forschungsanwendungen
Reactions with Resonance-stabilized Radicals
The reactions of dimethylaniline with various resonance-stabilized radicals have been explored. For instance, Okazaki and Inamoto (1968) found that 2-cyano-2-propyl radicals and 2-methoxycarbonyl-2-propyl radicals reacted with dimethylaniline to produce N-methyl-N-(3,4-dicyano-3,4-dimethylpentyl) aniline and its 3,4-dimethoxycarbonyl derivative, respectively. These reactions suggest electron transfer from dimethylaniline to radicals as an important stage (Okazaki & Inamoto, 1968).
Synthesis of Carbazomycin B
In the synthesis of carbazomycin B, a complex organic compound, Crich and Rumthao (2004) used a derivative of 2-methoxy-3,4-dimethylaniline as an intermediate. This showcases the compound's utility in complex organic synthesis, particularly in the formation of pharmaceutically relevant molecules (Crich & Rumthao, 2004).
Photoreactions in Methanol
Bader and Hansen (1979) studied the irradiation of 4-allylated 2,6-dimethylanilines in methanol, including compounds related to N-(2-methoxycyclohexyl)-3,4-dimethylaniline. Their research provides insight into the behavior of these compounds under specific conditions, which is valuable for photochemical applications (Bader & Hansen, 1979).
Formation of DNA Adducts
A study by Cui et al. (2007) on 3,5-dimethylaniline, a structurally similar compound, reveals the potential of such molecules to form DNA adducts. This research can be extrapolated to understand the interactions of N-(2-methoxycyclohexyl)-3,4-dimethylaniline with DNA, which is crucial for assessing mutagenic or carcinogenic risks (Cui et al., 2007).
Molecular Structure Studies
Ajibade and Andrew (2021) conducted research on the molecular structures of related dimethylaniline compounds. Understanding the molecular structure is fundamental for applications in material science and pharmaceutical chemistry (Ajibade & Andrew, 2021).
Eigenschaften
Produktname |
N-(2-methoxycyclohexyl)-3,4-dimethylaniline |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
N-(2-methoxycyclohexyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-11-8-9-13(10-12(11)2)16-14-6-4-5-7-15(14)17-3/h8-10,14-16H,4-7H2,1-3H3 |
InChI-Schlüssel |
CCKVKDWMBPBQII-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)
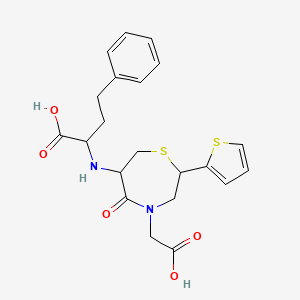
![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)
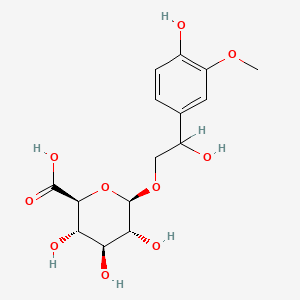
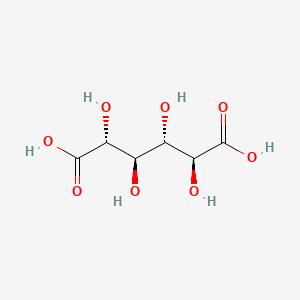
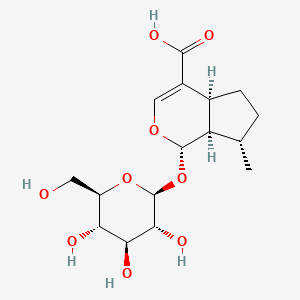
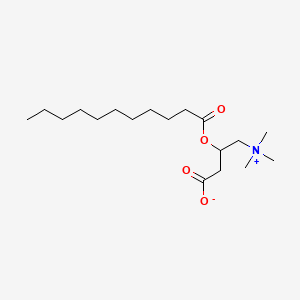
![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1227637.png)
![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)